

# "2-Aminopropanol hydrochloride" CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Aminopropanol hydrochloride

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## Technical Guide: 2-Aminopropanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Aminopropanol hydrochloride** is a chiral amino alcohol derivative of significant interest in the pharmaceutical and chemical industries. Its stereoisomers, particularly the (S)-enantiomer, serve as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-aminopropanol hydrochloride**, with a focus on its application in drug development.

## **Chemical Identity and Properties**

**2-Aminopropanol hydrochloride** exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Levofloxacin.[1]



Identifier	Racemic 2-Aminopropanol Hydrochloride	(S)-2-Aminopropanol Hydrochloride
CAS Number	6170-23-6[2]	17016-91-0[3]
Molecular Formula	C <sub>3</sub> H <sub>10</sub> CINO[2][3]	C <sub>3</sub> H <sub>10</sub> CINO[3]
Molecular Weight	111.57 g/mol [2][3]	111.57 g/mol [3]
IUPAC Name	2-aminopropan-1- ol;hydrochloride[2]	(2S)-2-aminopropan-1- ol;hydrochloride[3]

### **Physicochemical Properties**

Property	Value	Remarks
Melting Point	86-87.5 °C (decomposes)	For the hydrochloride salt.
Boiling Point	173-176 °C	For the free base (dl-Form).
Solubility	Freely soluble in water, alcohol, and ether.	For the free base (dl-Form).
Appearance	White crystalline solid or leaflets.	For the hydrochloride salt.

## **Stereoisomerism**

The presence of a chiral center at the C2 position results in two enantiomers: (R)- and (S)-2-aminopropanol. The spatial arrangement of these enantiomers is a critical factor in their biological activity and application in chiral synthesis.

Caption: Relationship between racemic and enantiomeric forms of 2-Aminopropanol.

# Experimental Protocols Synthesis of (S)-2-Aminopropanol Hydrochloride from LAlanine



This protocol describes the synthesis of (S)-2-aminopropanol (L-alaninol) from L-alanine, which can then be converted to its hydrochloride salt.

#### Step 1: Esterification of L-Alanine[4]

- Mix 18 g of L-alanine with 300 ml of ethanol in a reaction vessel and stir.
- Cool the mixture to below 4°C.
- Slowly add 26.5 g of thionyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C.
- Remove the cooling bath and allow the reaction to proceed at 40°C for 4 hours.
- Reduce the volume of ethanol by approximately 250 ml via vacuum distillation.
- Cool the remaining reaction mixture for 30 minutes and then add 400 ml of diethyl ether to precipitate L-alanine ethyl ester hydrochloride.
- Collect the precipitate by filtration, wash with 10 ml of diethyl ether, and dry under vacuum with nitrogen protection to yield L-alanine ethyl ester hydrochloride.

Step 2: Reduction to (S)-2-Aminopropanol[4] Note: This step uses tetramethylammonium borohydride as the reducing agent, which is prepared from potassium borohydride and tetramethylammonium chloride.

- Dissolve the L-alanine ethyl ester hydrochloride in a suitable organic solvent.
- Add tetramethylammonium borohydride to the solution.
- Conduct the reduction in two stages: first at 15-35°C for 0.5-2 hours, followed by 35-55°C for 2-6 hours.
- After the reaction is complete, isolate the (S)-2-aminopropanol.

#### Step 3: Formation of the Hydrochloride Salt



- Dissolve the crude (S)-2-aminopropanol in a suitable solvent such as isopropanol or diethyl ether.
- Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

# Synthesis of Racemic 2-Aminopropanol from Propylene Oxide[5]

This protocol outlines a method to produce racemic 2-aminopropanol, which can be subsequently converted to its hydrochloride salt.

Step 1: Ring-opening of Propylene Oxide[5]

- In a reaction flask, place 150 g of 37% hydrochloric acid solution.
- At room temperature and with stirring, add 58 g of propylene oxide dropwise directly to the liquid surface over approximately 45 minutes.
- Heat the mixture in a water bath at 60°C and stir for 1.5 hours.
- After cooling, neutralize the reaction mixture to pH 7 with an aqueous sodium hydroxide solution.
- Separate the organic layer. The primary products are  $\alpha$ -chloropropanol and  $\beta$ -chloropropanol.
- Isolate β-chloropropanol (1-chloro-2-propanol) by rectification (distillation), collecting the fraction at 132-134°C.

Step 2: Ammonolysis of β-chloropropanol[5]

React the isolated β-chloropropanol with an excess of liquid ammonia.



- This reaction is typically carried out at an elevated temperature (50-200°C) and pressure in an autoclave.
- The reaction yields racemic 2-aminopropanol.

Step 3: Formation of the Hydrochloride Salt

• Follow the same procedure as described in Step 3 of the synthesis from L-alanine.

## Analytical Methods

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- $^{1}$ H-NMR (in MeOD, 500 MHz) of (S)-2-aminopropan-1-ol hydrochloride:  $\delta$ =1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H).[6]
- <sup>13</sup>C-NMR (in MeOD, 125 MHz) of (S)-2-aminopropan-1-ol hydrochloride:  $\delta$ =15 (s), 51 (m), 64 (s).[6]

# Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of 2-aminopropanol and its derivatives. While a specific method for **2-aminopropanol hydrochloride** was not detailed in the search results, a general approach for the analysis of chiral primary amines can be adapted. This often involves the use of a chiral stationary phase (CSP).

General Chiral HPLC Method Development:

- Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) chiral stationary phases are often effective for separating enantiomers of amino alcohols.[7][8]
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape and resolution.



• Derivatization (Optional): If direct separation is challenging, derivatization with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column.[9]

## Application in Drug Development: Synthesis of Levofloxacin

(S)-2-Aminopropanol is a critical chiral intermediate for the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic pathway to Levofloxacin using (S)-2-Aminopropanol.

## Conclusion

**2-Aminopropanol hydrochloride**, and particularly its (S)-enantiomer, are valuable compounds for the pharmaceutical industry. Understanding their properties, synthesis, and analytical methodologies is crucial for their effective use in the development of new and existing drugs. This guide provides a foundational understanding for researchers and professionals working with this important chiral building block.

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